N-[3-(2-hydroxyethyl)phenyl]acetamide
Overview
Description
N-[3-(2-hydroxyethyl)phenyl]acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-(2-hydroxyethyl)phenyl]acetamide can be synthesized through the reaction of 3-(2-hydroxyethyl)aniline with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
3-(2-hydroxyethyl)aniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-hydroxyethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.
Scientific Research Applications
N-[3-(2-hydroxyethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of N-[3-(2-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, while the acetamide group can engage in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
N-(2-hydroxyethyl)acetamide: Lacks the phenyl ring, leading to distinct reactivity and applications.
N-(3-hydroxyphenyl)acetamide: Hydroxy group directly attached to the phenyl ring, altering its chemical behavior.
Uniqueness
N-[3-(2-hydroxyethyl)phenyl]acetamide is unique due to the presence of both the hydroxyethyl group and the phenyl ring, which confer specific chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
N-[3-(2-hydroxyethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXXOUXFCXVSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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